1-Acetylpiperidine-4-sulfonamide

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

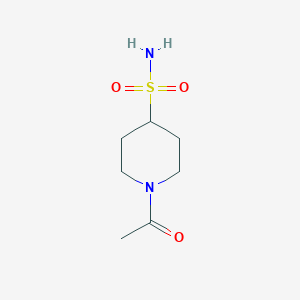

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, with an alternative accepted name being 1-acetyl-4-piperidinesulfonamide. The structural formula reveals a six-membered piperidine ring with nitrogen at position 1, where an acetyl group (acetyl: CH₃CO-) is attached to this nitrogen atom. The sulfonamide group (-SO₂NH₂) is positioned at carbon 4 of the piperidine ring, creating a substitution pattern that defines the compound's unique chemical properties.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC(=O)N1CCC(CC1)S(=O)(=O)N, which provides a linear description of the compound's connectivity. The International Chemical Identifier string is InChI=1S/C7H14N2O3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3,(H2,8,11,12), offering a standardized representation that enables precise chemical database searches.

The three-dimensional structure demonstrates the spatial arrangement of atoms within the molecule, with the piperidine ring adopting a chair conformation typical of saturated six-membered rings. The acetyl substituent extends from the nitrogen, while the sulfonamide group projects from the carbon framework, creating a molecular geometry that influences the compound's chemical reactivity and potential biological interactions.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is 1248421-31-9, serving as the primary unique identifier for this compound in chemical databases and literature. This registry number provides an unambiguous reference that facilitates accurate identification across different chemical information systems and regulatory databases.

The compound is also cataloged under the Molecular Design Limited number MFCD16671875, which represents another standardized identifier used in chemical inventory systems. The PubChem Compound Identifier is 54593514, enabling access to comprehensive chemical information within the National Center for Biotechnology Information databases.

Additional alternative identifiers include the European Community number 860-944-1, which is used for regulatory and classification purposes within European Union chemical regulations. Various chemical suppliers and databases assign their own internal catalog numbers, such as Enamine catalog number ENA321766045, reflecting the compound's commercial availability and research applications.

The International Chemical Identifier Key is DQGXDOPYAIGWMH-UHFFFAOYSA-N, providing a fixed-length identifier derived from the full International Chemical Identifier string. This key serves as a condensed representation that enables efficient database searching and chemical structure matching across different information systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₁₄N₂O₃S, indicating the precise atomic composition of seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This formula provides essential information for stoichiometric calculations and molecular weight determinations used in synthetic chemistry and analytical procedures.

Properties

IUPAC Name |

1-acetylpiperidine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGXDOPYAIGWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248421-31-9 | |

| Record name | 1-acetylpiperidine-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection and Acetylation Method

- Step 1: Protection of the primary amine group of 4-aminopiperidine as a benzyl imine or BOC-protected amine to prevent side reactions.

- Step 2: Acetylation of the nitrogen at the 1-position using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.

- Step 3: Deprotection of the amine to yield 1-acetyl-4-aminopiperidine.

This method is well-documented for its high selectivity and good yields but involves multiple steps with protection and deprotection cycles.

Direct Acylation with Optimized Conditions

A patented method (CN102775343A) describes a more industrially viable route involving:

- A degradation reaction under acidic aqueous conditions (using acids like glacial acetic acid, formic acid, propionic acid, hydrochloric acid, or sulfuric acid) at 60–90°C.

- The acid to substrate molar ratio ranges from 10:1 to 50:1, with preferred conditions at 60–75°C and a reaction time of 0.5 to 2 hours.

- The method avoids expensive and moisture-sensitive reagents such as Grignard reagents and uses readily available raw materials.

- Post-reaction treatment involves simple neutralization, extraction, drying, and concentration to isolate the product with high yield.

This approach is notable for its simplicity, scalability, and suitability for industrial production.

Formation of the Sulfonamide Group

The sulfonamide moiety at the 4-position of piperidine is typically introduced by reacting the 4-aminopiperidine derivative with a sulfonyl chloride:

- The 4-aminopiperidine or its protected derivative is treated with a sulfonyl chloride (e.g., sulfonyl chlorides bearing various substituents) in an inert solvent such as dichloromethane or tetrahydrofuran.

- A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

- The reaction is usually carried out at low temperatures (0–5°C) to control the rate and avoid side reactions.

- After completion, the reaction mixture is quenched, and the sulfonamide product is purified by crystallization or chromatography.

This method is standard for sulfonamide synthesis and provides good yields and purity.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of 4-aminopiperidine | BOC anhydride or benzyl imine formation | Protects primary amine to prevent side reactions |

| 2 | Acetylation | Acetyl chloride or acetic anhydride, base (TEA) | Introduces acetyl group at N-1 position |

| 3 | Deprotection | Acidic or catalytic hydrogenation | Removes protecting group |

| 4 | Sulfonamide formation | Sulfonyl chloride, base, inert solvent, 0–5°C | Introduces sulfonamide group at 4-position |

| 5 | Purification | Neutralization, extraction, drying, crystallization | Yields pure 1-acetylpiperidine-4-sulfonamide |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Suitability for Scale-up |

|---|---|---|---|

| Protection-Acetylation-Deprotection | High selectivity, well-established | Multi-step, time-consuming | Moderate |

| Acidic Degradation (Patent CN102775343A) | Simple, uses readily available reagents, high yield | Requires strong acid and careful control | High (industrial scale) |

| Direct Sulfonylation | Straightforward sulfonamide formation | Requires careful temperature control | High |

Research Findings and Optimization

- Studies indicate that the use of BOC-protected intermediates facilitates selective functionalization and improves yields of acetylated products.

- Optimization of acid concentration and reaction temperature in the acidic degradation method significantly enhances yield and purity while reducing by-products.

- Sulfonamide formation is sensitive to reaction temperature and base choice, impacting the final purity and yield of this compound.

- Industrial synthesis favors routes that avoid moisture-sensitive reagents and complex purification steps, making the acidic degradation method particularly attractive.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine-4-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of piperidine-4-sulfonic acid.

Reduction: Reduction reactions can produce 1-acetyl-4-piperidinamine.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives of the compound.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- 1-Acetylpiperidine-4-sulfonamide derivatives have shown significant antimicrobial properties. Research indicates that sulfonamide compounds can inhibit bacterial growth through the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism makes them effective against a range of bacterial infections, including those caused by Staphylococcus aureus and Escherichia coli .

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. Studies suggest that piperidine derivatives can act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. For instance, compounds based on the piperidine structure have demonstrated substantial improvements in pharmacokinetic parameters and efficacy in reducing hyperalgesia in animal models .

-

Antimalarial Activity

- Recent studies have highlighted the potential of piperidine derivatives, including this compound, as candidates for antimalarial drugs. The structural moiety has shown good selectivity and activity against Plasmodium falciparum, the parasite responsible for malaria, addressing the urgent need for new treatments due to rising drug resistance .

-

Cancer Therapy

- There is growing interest in the application of piperidine derivatives in cancer therapy. Some studies have reported that compounds with piperidine rings exhibit cytotoxic effects against various cancer cell lines. For example, novel hybrids combining piperidine with other pharmacophores have been developed to enhance anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth .

- Neuropathic Pain Management

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the acylation of piperidine followed by sulfonation reactions. The structure-activity relationship studies have been pivotal in optimizing these compounds for enhanced biological activity:

- Modification of Substituents : Altering the acyl group on the piperidine ring has been shown to influence potency and selectivity against target enzymes or receptors.

- Hybridization : Combining the piperidine moiety with other functional groups has resulted in novel compounds with improved therapeutic profiles.

Case Studies

- Inhibition of Soluble Epoxide Hydrolase

- Antimalarial Efficacy

- Cancer Cell Line Studies

Mechanism of Action

1-Acetylpiperidine-4-sulfonamide is similar to other piperidine derivatives, such as piperidine-4-sulfonic acid and 1-alkylpiperidine-4-sulfonamide. its unique acetyl group and sulfonamide functionality distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Acetylpiperidine-4-sulfonamide (hypothetical structure inferred from evidence) with key analogs:

*Calculated based on inferred structure.

Key Differences and Implications

Functional Group Impact: Acetyl vs. Benzyl/Boc Groups: The acetyl group in this compound may offer moderate lipophilicity compared to the bulky benzyl () or Boc () groups, which could hinder blood-brain barrier penetration but enhance stability . Sulfonamide vs.

Biological Activities: Antimicrobial activity is prominent in methoxyphenyl-substituted derivatives (), whereas sulfonamide-containing analogs () are often explored for enzyme inhibition or receptor modulation . Opioid precursors () rely on anilino and Boc groups for synthetic versatility, unlike the acetyl-sulfonamide combination, which may favor non-opioid applications .

Synthetic Considerations :

- The synthesis of benzyl- and Boc-protected derivatives () involves multi-step protection/deprotection strategies, whereas sulfonamide formation () typically requires sulfonyl chloride intermediates .

Biological Activity

1-Acetylpiperidine-4-sulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is modified by an acetyl group and a sulfonamide moiety. The presence of these functional groups contributes to its biological activity and interaction with various biochemical pathways.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in inflammatory responses and cell signaling pathways:

- Inflammatory Pathways : The compound has been shown to interact with caspase-1, a critical enzyme in the inflammatory response. Activation of caspase-1 leads to the processing of pro-inflammatory cytokines such as IL-1β and IL-18, promoting inflammation and pyroptosis, a form of programmed cell death associated with inflammation .

- Cell Signaling : The compound may modulate various signaling pathways by influencing the activity of kinases and phosphatases, which are crucial for cell proliferation, differentiation, and apoptosis .

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits the activation of the NLRP3 inflammasome, thereby reducing the secretion of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions characterized by chronic inflammation .

2. Antimicrobial Activity

Studies have suggested that derivatives of piperidine compounds, including this compound, possess antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

3. Anticancer Potential

There are indications that this compound may have anticancer properties. Research has shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell survival and proliferation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound exhibits favorable absorption characteristics due to its lipophilicity.

- Distribution : It is distributed throughout body tissues, where it can exert its biological effects.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, which play a role in drug interactions and bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Acetylpiperidine-4-sulfonamide with optimal yield?

- Methodology:

- Stepwise synthesis : Begin with piperidine sulfonamide precursors, followed by acetylation under controlled conditions (e.g., using acetyl chloride in dichloromethane).

- Solvent selection : Polar aprotic solvents like DMF or methanol enhance reaction efficiency .

- Purity monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate and final product purity .

- Purification : Recrystallization from ethanol or acetonitrile improves crystallinity and purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm acetyl and sulfonamide group positions via H and C NMR shifts (e.g., acetyl CH at ~2.1 ppm) .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., S=O stretch at ~1350 cm, C=O at ~1680 cm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .

Q. What are the primary biological screening assays for this compound derivatives?

- In vitro assays :

- Enzyme inhibition : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric assays .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Solubility : Use shake-flask methods with PBS or DMSO to determine aqueous solubility for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data in this compound derivatives?

- Strategies :

- Orthogonal assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Structural analysis : Compare X-ray crystallography or computational docking results to identify conformation-activity relationships .

- Batch analysis : Ensure compound purity (>98% via HPLC) and exclude solvent residues (e.g., DMF) that may interfere with assays .

Q. What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Approaches :

- Kinetic studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

- Mutagenesis : Modify enzyme active sites (e.g., His64 in carbonic anhydrase) to assess binding specificity .

- Thermodynamic profiling : Measure ΔG and ΔH via isothermal titration calorimetry (ITC) to understand binding energetics .

Q. How can stability issues of this compound under physiological conditions be addressed?

- Methodology :

- pH stability : Conduct accelerated degradation studies at pH 1–10 (simulating gastrointestinal/plasma environments) .

- Temperature effects : Monitor decomposition rates at 25°C–40°C using HPLC .

- Formulation : Develop prodrugs or liposomal encapsulation to enhance stability in vivo .

Q. What computational tools are recommended for optimizing the pharmacokinetic profile of this compound analogs?

- Tools :

- ADMET prediction : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity .

- Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) .

- QSAR modeling : Corrogate substituent effects (e.g., acetyl vs. benzoyl groups) on bioactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?

- Steps :

- Dose normalization : Adjust concentrations based on plasma protein binding and bioavailability differences .

- Metabolite profiling : Identify active/toxic metabolites via LC-MS in animal serum .

- Tumor microenvironment : Replicate hypoxia or 3D spheroid models to bridge in vitro-in vivo gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.